Cas no 58917-67-2 (Benzoapyrene Diol Epoxide (>90%))
58917-67-2 structure
Product Name:Benzoapyrene Diol Epoxide (>90%)
CAS 번호:58917-67-2
MF:C20H14O3
메가와트:302.323365688324
CID:367854
PubChem ID:44461
Update Time:2025-04-19
Benzoapyrene Diol Epoxide (>90%) 화학적 및 물리적 성질
이름 및 식별자
-
- Benzo[10,11]chryseno[3,4-b]oxirene-7,8-diol,7,8,8a,9a-tetrahydro-, (7R,8S,8aS,9aR)-rel-
- Benzo[a]pyrene Diol Epoxide
- 7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-dio l
- ANTI-BENZO(A)PYRENE-7,8-DIOL-9,10-EPOXIDE, (+/-)-TRANS-
- 7(r),8(s)-dihydroxy-9(s),10(r)-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene
- 7r,8t-Dihydroxy-9,10t-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- (+-)anti-7beta,8alpha-Dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahyrobenzo(a)pyrene
- anti-Benzo(a)pyrene-diolepoxide
- (+/-)-trans-7,8-Dihydrobenzo(a)pyrene-7,8-diol-9,10-epoxide (anti)
- anti-r-7,t-8-Dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- (+/-)-Benzo(a)pyrene-7,8-diol-9,10-epoxide, anti-
- Benzo(a)pyrene, 7,8,9,10-tetrahydro-9-beta,10-beta-epoxy-7-alpha,8-beta-dihydroxy-, (+-)-
- 58917-67-2
- anti-BP-diolepoxide
- (+/-)-ANTI-BPDE
- ANTI-(+/-)-TRANS-7,8,9,10-TETRAHYDROBENZO[A]PYRENE-7,8-DIOL-9,10-EPOXIDE
- DTXSID0040967
- RZT81YA9NW
- BENZO(10,11)CHRYSENO(3,4-B)OXIRENE-7,8-DIOL, 7,8,8A,9A-TETRAHYDRO-, (7R-(7.ALPHA.,8.BETA.,8A.ALPHA.,9A.ALPHA.))-
- BENZO(10,11)CHRYSENO(3,4-B)OXIRENE-7,8-DIOL, 7,8,8A,9A-TETRAHYDRO-, (7.ALPHA.,8.BETA.,8A.ALPHA.,9A.ALPHA.)-
- Benzo(a)pyrene diol epoxide anti
- (+)-trans-7-beta,8-alpha-Dihydroxy-9-alpha,10-alpha-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- 63323-31-9
- BENZO(10,11)CHRYSENO(3,4-B)OXIRENE-7,8-DIOL, 7,8,8A,9A-TETRAHYDRO-, (7R,8S,8AS,9AR)-
- CCRIS 977
- UNII-L0951YSJ5E
- r-7,t-8-dihydroxy-t-9,10-epoxy-7,8,9,10-tetrahydro- benzo(a)pyrene,(+ -)
- (+)-7alpha,8beta-Dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- CCRIS 8053
- Benzo(a)pyrene, 7,8,9,10-tetrahydro-7,8-dihydroxy-9,10-epoxy-, anti-
- (+)-ANTI-BENZO(A)PYRENE-7,8-DIHYDRODIOL-9,10-EPOXIDE
- 7beta,8alpha-Dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- SCHEMBL6741093
- trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- Benzo(a)pyrene, 7,8,9,10-tetrahydro-7,8-dihydroxy-9,10-epoxy-, (E)-
- anti-(+-)-trans-7,8,9,10-Tetrahydrobenzo(a)pyrene-7,8-diol-9,10-epoxide
- trans-7,8-Dihydroxy-anti-9-10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- (3R,5S,6S,7R)-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol
- (+-)-(E)-7,8-Dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- (+)-7ALPHA,8BETA-DIHYDROXY-9ALPHA,10ALPHA-EPOXY-7,8,9,10-TETRAHYDROBENZO[A]PYRENE
- (+)-anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- anti benzo(a)pyrene-trans-7,8-dihydrodiol-9,10-epoxide
- (+)-7beta,8alpha-Dihydroxy-9alpha,10alpha-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- Benzo(a)pyrene, 7,8,9,10-tetrahydro-7-alpha,8-beta-dihydroxy-9-beta,10-beta-epoxy-, (+)-E-
- L0951YSJ5E
- CCRIS 795
- Benzo(a)pyrene, 7,8,9,10-tetrahydro-7-beta,8-alpha-dihydroxy-9-alpha,10-alpha-epoxy-, (+)-E-
- TRANS-ANTI-(+-)-BENZO(A)PYRENE-7,8-DIOL-9,10-OXIDE
- (+)-7R,8S-Dihydroxy-9S,10R-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- ANTI-BPDE, (+/-)-
- Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-, (7R,8S,8aS,9aR)-rel-
- UNII-RZT81YA9NW
- anti-Benzo(a)pyrene-trans-7,8-dihydrodiol-9,10-epoxide
- (+)-ANTI-TRANS-BENZO(A)PYRENE-7,8-DIOL 9,10-EPOXIDE
- trans-7,8-Dihydroxy-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- (+-)-anti-BPDE
- Benzo(a)pyrene-7,8-dihydrodiol 9,10-epoxide, anti-(+)-
- (+)-BP-7-beta,8-alpha-diol-9-alpha,10-alpha-epoxide 2
- anti-Benzo(a)pyrene-7,8-diol-9,10-oxide
- Benzo(a)pyrene-7,8-diol-9,10-epoxide, 7R-anti
- (+)-anti-bpde
- (+/-)-Anti-benzo(a)pyrenediol epoxide
- (+)-BPDE 2
- (+/-)-anti-7,8-Dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- (+-)-trans-7,8-Dihydroxy-trans-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- BENZO(A)PYRENE-7,8-DIHYDRODIOL 9,10-EPOXIDE, ANTI-(+/-)-
- (+/-)-ANTI-BENZO(A)PYRENE-7,8-DIOL-9,10-EPOXIDE
- ANTI-BPDE, (+)-
- r-7,t-8-Dihydroxy-c-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- ANTI-BENZO(A)PYRENE-7,8-DIOL-9,10-EPOXIDE, (+)-TRANS-
- (+)-Benzo(a)pyrene-7,8-diol-9,10-epoxide- (anti)
- (7R,8S,8aS,9aR)-7,8,8a,9a-tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol
- BP diol epoxide anti
- (+)-BPDE
- DTXSID9036779
- rel-(7R,8S,8aS,9aR)-7,8,8a,9a-Tetrahydrobenzo[10,11]chryseno[3,4-b]oxirene-7,8-diol
- (+)-(7R,8S,9S,10R)-BPDE
- Benzoapyrene Diol Epoxide (>90%)
-
- 인치: 1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18+,19-,20+/m1/s1
- InChIKey: DQEPMTIXHXSFOR-WCIQWLHISA-N
- 미소: O1[C@@H]2C3C4C=CC5C=CC=C6C=CC(=CC=3[C@H]([C@@H]([C@H]12)O)O)C=4C=56
계산된 속성
- 정밀분자량: 302.094
- 동위원소 질량: 302.094
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 3
- 중원자 수량: 23
- 회전 가능한 화학 키 수량: 0
- 복잡도: 507
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 4
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 53A^2
- 소수점 매개변수 계산 참조값(XlogP): 2.9
실험적 성질
- 밀도: 1.1653 (rough estimate)
- 융해점: 164-166°C
- 비등점: 403.36°C (rough estimate)
- 플래시 포인트: 313.2°C
- 굴절률: 1.5560 (estimate)
- 용해도: DMSO (Slightly)
Benzoapyrene Diol Epoxide (>90%) 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| TRC | B287550-2.5mg |
Benzo[a]pyrene Diol Epoxide (>90%) |
58917-67-2 | 2.5mg |
$ 304.00 | 2023-04-18 | ||
| TRC | B287550-25mg |
Benzo[a]pyrene Diol Epoxide (>90%) |
58917-67-2 | 25mg |
$ 2342.00 | 2023-04-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-503767-2.5 mg |
Benzo[a]pyrene Diol Epoxide, |
58917-67-2 | 2.5 mg |
¥3,008.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-503767A-25 mg |
Benzo[a]pyrene Diol Epoxide, |
58917-67-2 | 25mg |
¥21,728.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-503767-2.5mg |
Benzo[a]pyrene Diol Epoxide, |
58917-67-2 | 2.5mg |
¥3008.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-503767A-25mg |
Benzo[a]pyrene Diol Epoxide, |
58917-67-2 | 25mg |
¥21728.00 | 2023-09-05 | ||
| A2B Chem LLC | AG72346-2.5mg |
+-7R,8T-DIHYDROXY-9T,-10T-EPOXY-7,8,9,10-TETRAHYDROBENZO(A. |
58917-67-2 | 2.5mg |
$417.00 | 2024-04-19 | ||
| A2B Chem LLC | AG72346-25mg |
+-7R,8T-DIHYDROXY-9T,-10T-EPOXY-7,8,9,10-TETRAHYDROBENZO(A. |
58917-67-2 | 25mg |
$2396.00 | 2024-04-19 |
Benzoapyrene Diol Epoxide (>90%) 관련 문헌
-
N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
-
2. Estimation of hydrogen sulfide from crude petroleum: a unique invention using a simple chemosensor†Shampa Kundu,Prithidipa Sahoo New J. Chem., 2019,43, 12369-12374
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
58917-67-2 (Benzoapyrene Diol Epoxide (>90%)) 관련 제품
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
골드 회원
중국 공급자
대량
Essenoi Fine Chemical Co., Limited
골드 회원
중국 공급자
시약
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
골드 회원
중국 공급자
시약
SunaTech Inc.
골드 회원
중국 공급자
시약
Wuhan ChemNorm Biotech Co.,Ltd.
골드 회원
중국 공급자
시약